molecular formula C21H19ClN4O2 B7702586 2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B7702586
M. Wt: 394.9 g/mol
InChI Key: MCDHAPMLYQNANY-UHFFFAOYSA-N
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Description

  • The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
  • Reaction conditions: This step often requires a base, such as sodium hydroxide, and is conducted at elevated temperatures.
  • Formation of Acetamide Linkage

    • The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.
    • Reaction conditions: This reaction is typically performed under mild conditions with a base, such as pyridine, to neutralize the by-products.
  • Industrial Production Methods

    Industrial production of 2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactions

    • Preparation of Pyrazoloquinoline Core

      • The pyrazoloquinoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
      • Reaction conditions: The cyclization is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the pyrazoloquinoline moiety, leading to the formation of quinoline N-oxides.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Reduction

      • Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
      • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Substitution

      • The chlorophenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
      • Common reagents: Sodium methoxide, potassium tert-butoxide.

    Major Products Formed

      Oxidation: Quinoline N-oxides.

      Reduction: Amines, alcohols.

      Substitution: Derivatives with different substituents on the phenoxy ring.

    Scientific Research Applications

    2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has been explored for various scientific research applications:

    • Chemistry

      • Used as a building block for the synthesis of more complex organic molecules.
      • Studied for its reactivity and potential as a ligand in coordination chemistry.
    • Biology

      • Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
      • Evaluated for its cytotoxic effects on cancer cell lines.
    • Medicine

      • Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
      • Studied for its pharmacokinetic properties and bioavailability.
    • Industry

      • Used in the development of agrochemicals and pharmaceuticals.
      • Investigated for its potential as a precursor in the synthesis of dyes and pigments.

    Mechanism of Action

    The mechanism of action of 2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    • Molecular Targets

      • The compound may target enzymes involved in DNA replication and repair, leading to cytotoxic effects.
      • It may also interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects.
    • Pathways Involved

      • The compound may induce apoptosis in cancer cells by activating caspase pathways.
      • It may inhibit microbial growth by disrupting cell wall synthesis or protein synthesis pathways.

    Comparison with Similar Compounds

    2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    • Similar Compounds

      • 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Known for its fungicidal activity.
      • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: Studied for their antileishmanial activity.
    • Uniqueness

      • The presence of the pyrazoloquinoline moiety in this compound imparts unique biological activities not observed in other similar compounds.
      • Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

    Properties

    IUPAC Name

    2-(4-chlorophenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19ClN4O2/c1-2-11-26-21-17(12-14-5-3-4-6-18(14)23-21)20(25-26)24-19(27)13-28-16-9-7-15(22)8-10-16/h3-10,12H,2,11,13H2,1H3,(H,24,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MCDHAPMLYQNANY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC4=CC=C(C=C4)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19ClN4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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